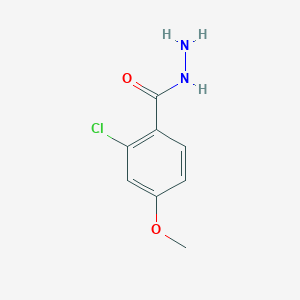

2-Chloro-4-methoxybenzohydrazide

Description

Contextual Overview of Benzohydrazides as a Class of Organic Compounds

Benzohydrazides are a class of organic compounds characterized by a benzene (B151609) ring attached to a hydrazide functional group (-CONHNH2). orgsyn.orgnih.gov These compounds are derivatives of benzoic acid and are considered a significant pharmacophore in medicinal chemistry due to their diverse biological activities. nih.govturkjps.org The presence of the hydrazide moiety imparts a range of chemical properties that make them versatile building blocks in organic synthesis.

The synthesis of benzohydrazides is typically straightforward, often involving the reaction of a benzoic acid derivative, such as an ester or an acid chloride, with hydrazine (B178648) hydrate (B1144303). nih.gov For instance, 4-methoxybenzohydrazide can be synthesized by refluxing methyl 4-methoxybenzoate (B1229959) with hydrazine hydrate. nih.gov This accessibility allows for the generation of a wide array of substituted benzohydrazide (B10538) derivatives for further investigation.

Significance of Aryl Hydrazide Scaffolds in Organic Synthesis and Chemical Diversity

Aryl hydrazides, including benzohydrazides, are valuable scaffolds in the construction of more complex molecules, particularly various heterocyclic systems. The hydrazide group can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which themselves exhibit a broad spectrum of biological activities. turkjps.org This reactivity is a cornerstone of their utility in combinatorial chemistry and the generation of diverse chemical libraries for drug discovery.

The ability of the aryl hydrazide scaffold to act as a template for further chemical modification has led to the development of compounds with a wide range of therapeutic properties, including antimicrobial, antifungal, and anticancer activities. nih.govnih.govnih.gov For example, various hydrazide-hydrazone derivatives have shown potent activity against resistant bacterial strains, highlighting their importance in addressing the challenge of antibiotic resistance. nih.gov

Rationale for Dedicated Academic Investigation into 2-Chloro-4-methoxybenzohydrazide

The specific substitution pattern of this compound, featuring a chlorine atom at the ortho position and a methoxy (B1213986) group at the para position of the benzene ring, presents a compelling case for dedicated academic investigation. The electronic effects of these substituents are expected to modulate the chemical reactivity and biological activity of the molecule compared to unsubstituted or differently substituted benzohydrazides.

The presence of a halogen, such as chlorine, is known to enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. turkjps.org Furthermore, the methoxy group can influence the molecule's binding affinity to biological targets through hydrogen bonding interactions. The combination of these features in this compound suggests that it could serve as a valuable lead compound for the development of new therapeutic agents. Research into related compounds has shown that substitutions on the benzohydrazide core can lead to significant biological activities, including antimicrobial and anticancer effects. nih.govnih.gov Therefore, a thorough investigation into the synthesis, characterization, and potential biological profile of this compound is a logical and promising direction for contemporary chemical research.

Plausible Synthetic Route and Precursor Information

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic pathway can be inferred from established methods for preparing analogous compounds. The most logical approach involves the synthesis of the corresponding benzoic acid, conversion to the acid chloride, and subsequent reaction with hydrazine.

A key precursor for this synthesis is 2-Chloro-4-methoxybenzoic acid . Information for this compound is available, providing a starting point for the synthesis. nih.gov

Table 1: Properties of 2-Chloro-4-methoxybenzoic acid

| Property | Value | Reference |

| IUPAC Name | 2-chloro-4-methoxybenzoic acid | nih.gov |

| Molecular Formula | C8H7ClO3 | nih.gov |

| Molecular Weight | 186.59 g/mol | nih.gov |

| SMILES | COC1=CC(=C(C=C1)C(=O)O)Cl | nih.gov |

This acid can then be converted to its corresponding acid chloride, 2-Chloro-4-methoxybenzoyl chloride . The synthesis of similar benzoyl chlorides is often achieved by reacting the benzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.com

Finally, the reaction of 2-Chloro-4-methoxybenzoyl chloride with hydrazine hydrate would yield the target compound, This compound . This reaction is a standard method for the formation of hydrazides. rsc.org

Anticipated Research Findings and Significance

Based on the known biological activities of structurally related benzohydrazide derivatives, it is anticipated that this compound could exhibit a range of interesting properties.

Antimicrobial and Antifungal Activity: Hydrazide-hydrazone derivatives are well-documented for their antimicrobial and antifungal properties. nih.govnih.gov The specific substitution pattern of this compound may confer potent activity against various pathogens.

Anticancer Activity: Numerous studies have highlighted the anticancer potential of benzohydrazide and its derivatives. nih.gov The presence of the chloro and methoxy groups could lead to selective cytotoxicity against cancer cell lines.

The systematic investigation of this compound, from its synthesis and structural elucidation to the evaluation of its biological activity, holds significant promise for the discovery of new chemical entities with potential applications in medicine and materials science.

Properties

IUPAC Name |

2-chloro-4-methoxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXWLQVLCMXZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Methoxybenzohydrazide and Analogous Structures

Conventional Approaches to Benzohydrazide (B10538) Synthesis

The traditional methods for synthesizing benzohydrazides form the foundation for creating a wide array of these compounds. These techniques are well-established and widely used in organic synthesis.

Esterification Followed by Hydrazinolysis of Carboxylic Acid Precursors

A primary and conventional route to benzohydrazides involves a two-step process starting from a carboxylic acid. The first step is the esterification of the carboxylic acid, typically with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst, to form the corresponding ester. nih.gov This ester is then subjected to hydrazinolysis, where it reacts with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov The hydrazine molecule displaces the alkoxy group of the ester to yield the desired benzohydrazide. This method is broadly applicable and has been used for the synthesis of various substituted benzohydrazides. For instance, 4-(trifluoromethyl)benzohydrazide was synthesized from 4-(trifluoromethyl)benzoic acid by first converting it to its methyl ester and then treating it with hydrazine hydrate in boiling ethanol, resulting in a nearly quantitative yield. nih.gov Similarly, 4-methoxybenzohydrazide can be prepared by refluxing methyl 4-methoxybenzoate (B1229959) with hydrazine hydrate in methanol. nih.gov

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

Benzohydrazides readily undergo condensation reactions with aldehydes and ketones to form N-acylhydrazones. wikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of the amino group of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a C=N double bond. wikipedia.orgchemtube3d.com The reaction is often catalyzed by a small amount of acid, such as acetic acid or sulfuric acid, and is typically carried out in a suitable solvent like methanol or ethanol. nih.govresearchgate.net This method is highly versatile, allowing for the synthesis of a large number of hydrazone derivatives by varying the benzohydrazide and the carbonyl compound. wikipedia.org For example, a series of 4-methoxybenzoylhydrazones were synthesized by refluxing 4-methoxybenzohydrazide with various aldehydes in methanol with a catalytic amount of acetic acid. nih.gov Hydrazones are important intermediates in several chemical transformations, including the Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group. libretexts.org

Focused Synthetic Routes to 2-Chloro-4-methoxybenzohydrazide

The synthesis of the specific compound this compound leverages the general principles of benzohydrazide synthesis, tailored to its specific precursors.

Synthesis from 2-Chloro-4-methoxybenzoic Acid Derivatives

The most direct route to this compound starts with 2-chloro-4-methoxybenzoic acid. nih.gov Following the conventional method described earlier, the benzoic acid derivative would first be converted to its corresponding ester, such as methyl 2-chloro-4-methoxybenzoate. This esterification can be achieved by reacting the acid with methanol in the presence of an acid catalyst. Subsequently, the ester is treated with hydrazine hydrate to yield this compound. This targeted approach ensures the precise placement of the chloro and methoxy (B1213986) substituents on the benzene (B151609) ring.

Green Chemistry and Advanced Synthetic Techniques

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemmethod.comrasayanjournal.co.in

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for accelerating chemical reactions. rasayanjournal.co.in This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.govmjcce.org.mk The synthesis of N-acylhydrazones, for example, has been efficiently carried out using microwave irradiation in the absence of solvents and catalysts, with reaction times as short as 2.5 to 10 minutes. nih.gov Similarly, various 2-quinoxalinone-3-hydrazone derivatives have been synthesized using a microwave irradiation technique, demonstrating the broad applicability of this method. nih.gov The use of MAOS in the synthesis of benzohydrazides and their derivatives represents a significant step towards more sustainable chemical manufacturing. mjcce.org.mk

Below is a table summarizing the key synthetic reactions discussed:

| Reaction Type | Starting Materials | Reagents | Product | Key Features |

| Esterification | Carboxylic Acid | Alcohol (e.g., Methanol), Acid Catalyst | Ester | First step in a two-step benzohydrazide synthesis. |

| Hydrazinolysis | Ester | Hydrazine Hydrate | Benzohydrazide | Second step in a two-step benzohydrazide synthesis. nih.govnih.gov |

| Hydrazone Formation | Benzohydrazide, Aldehyde or Ketone | Acid Catalyst (optional) | N-Acylhydrazone | Versatile reaction for creating a wide range of derivatives. wikipedia.orgresearchgate.net |

| Microwave-Assisted Synthesis | Benzohydrazide, Carbonyl Compound | None or Catalyst | N-Acylhydrazone | Rapid, high-yield, and environmentally friendly method. researchgate.netnih.gov |

Ultrasound-Assisted Synthesis (USAS)

Ultrasound-Assisted Organic Synthesis (UAOS) has gained prominence as a green chemistry tool that offers substantial improvements over traditional synthetic protocols. nih.govrsc.org The chemical effects of ultrasound are primarily attributed to acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. nih.gov This implosion generates localized hot spots with extremely high temperatures and pressures, leading to accelerated reaction rates, enhanced mass transfer, and often, improved product yields. nih.gov Consequently, USAS methods are characterized by significantly shorter reaction times, energy efficiency, and cleaner reaction profiles, often proceeding with minimal by-products. nih.govlew.ro

The application of ultrasound has proven highly effective in the synthesis of various benzohydrazide and related heterocyclic structures. For instance, the synthesis of 4-(benzyloxy)benzohydrazide (B166250) has been achieved through the treatment of methyl 4-(benzyloxy)benzoate with hydrazine hydrate under ultrasonic irradiation. nih.gov This approach is part of a multi-step synthesis of more complex molecules, where ultrasound is used to expedite key transformations. nih.govrsc.org

A comparative study on the synthesis of 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide (HTMBH) highlights the dramatic advantages of USAS. While conventional refluxing required 3 hours to produce a 78% yield, the ultrasound-assisted method achieved a 95% yield in just 4 minutes. nih.gov Similarly, the synthesis of benzoxazinonylhydrazone derivatives saw reaction times fall from hours to 6-7 minutes, with yields increasing significantly when shifting from conventional heating to ultrasound irradiation. lew.ro This efficiency accelerates the process of generating compound libraries for further study. mdpi.com

The benefits of USAS extend to various reaction types, including condensations and cyclizations, often under catalyst-free or mild conditions. lew.ronih.gov For example, the condensation of acid hydrazides with aromatic aldehydes to form hydrazones is significantly accelerated by ultrasound. lew.ro This green methodology provides a powerful and sustainable alternative to conventional heating methods. rsc.orgnih.gov

| Product | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide | Conventional (Reflux) | 3 hours | 78% | nih.gov |

| Ultrasound-Assisted | 4 minutes | 95% | ||

| Benzoxazinonylhydrazone Derivatives (4a-4f) | Conventional (Heating) | Several hours | 55-88% | lew.ro |

| Ultrasound-Assisted | 6-7 minutes | 60-94% |

Catalytic Strategies in Benzohydrazide Formation

Catalysis is fundamental to modern organic synthesis, offering pathways to desired products with high efficiency and selectivity under milder conditions. In the formation of benzohydrazides and their derivatives, various catalytic strategies are employed to facilitate the key bond-forming reactions, typically the condensation of a carboxylic acid derivative (like an ester or acyl chloride) with hydrazine.

Acid catalysis is a common approach. For example, the synthesis of 4-methoxybenzoylhydrazone derivatives is achieved by refluxing 4-methoxybenzohydrazide with various aldehydes in methanol, using a catalytic amount of acetic acid. nih.gov Similarly, the synthesis of 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide via a conventional route employs glacial acetic acid as the catalyst. nih.gov In other cases, strong mineral acids like hydrochloric acid are used in the initial steps to generate reactive intermediates, such as diazonium salts from anilines, which then react further. google.com

Base catalysts are also widely utilized. The synthesis of 4-(benzyloxy)benzohydrazide derivatives has been performed using triethylamine (B128534) as a catalyst during a cyclocondensation step. nih.gov In the formation of the precursor methyl 4-(benzyloxy)benzoate, potassium carbonate serves as the base catalyst. rsc.org

More advanced catalytic systems include phase transfer catalysts and metal catalysts. A patented method for preparing an intermediate, (Z)-2-chloro[(4-methoxyphenyl)hydrazono]ethyl acetate, utilizes a phase transfer catalyst (triethylbenzylammonium chloride) to facilitate the reaction between an aqueous p-methoxyaniline diazonium salt solution and an organic solution of ethyl 2-chloroacetoacetate. google.com This method improves yield and simplifies purification. google.com In other syntheses, metal catalysts like palladium on carbon (Pd/C) are used for reactions such as hydrogen transfer, which can be integral to forming complex amine structures. osti.gov For the synthesis of 2-chlorophenothiazine, a related heterocyclic structure, iodine is used as a catalyst for a ring-closure reaction with sulfur. google.com

These catalytic methods are crucial for enabling transformations that would otherwise require harsh conditions or result in lower yields, thereby providing versatile tools for constructing complex molecules from simple precursors.

| Product/Intermediate | Substrates | Catalyst | Reaction Type | Reference |

|---|---|---|---|---|

| 4-Methoxybenzoylhydrazones | 4-Methoxybenzohydrazide, Aldehydes | Acetic Acid | Condensation | nih.gov |

| (Z)-2-chloro[(4-methoxyphenyl)hydrazono]ethyl acetate | p-Methoxyaniline diazonium salt, Ethyl 2-chloroacetoacetate | Triethylbenzylammonium chloride | Phase Transfer Catalysis | google.com |

| 4-(Benzyloxy)-N-(3-chloro-2-phenyl-4-oxoazetidin-1-yl)benzamide | Schiff Base, Chloroacetyl chloride | Triethylamine | Cyclocondensation | nih.gov |

| 2-Chlorophenothiazine | m-Chlorodiphenylamine, Sulfur | Iodine | Cyclization | google.com |

| 2-Methyl-4-methoxydiphenylamine | 2-Methyl-4-methoxyaniline, 3-Methyl-4-nitroanisole, Cyclohexanone | 5 wt% Pd/C | Condensation/Hydrogen Transfer | osti.gov |

Chemical Reactivity and Mechanistic Aspects of 2 Chloro 4 Methoxybenzohydrazide Derivatives

Nucleophilic Properties of the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) is characterized by the presence of two nitrogen atoms, rendering it nucleophilic. The terminal nitrogen atom (-NH₂) is generally considered the primary nucleophilic center due to its higher electron density and lesser steric hindrance compared to the amide nitrogen.

In reactions, the lone pair of electrons on the terminal nitrogen can attack electrophilic centers, initiating a variety of chemical transformations. The nucleophilicity of the hydrazide can be influenced by the electronic nature of the substituents on the benzoyl group. In the case of 2-Chloro-4-methoxybenzohydrazide, the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group will have opposing effects on the electron density of the hydrazide moiety.

Tautomeric Equilibria (Keto-Enol) and Their Influence on Reactivity

Hydrazides can exhibit keto-enol tautomerism, although the equilibrium generally favors the keto form. The keto tautomer possesses the standard amide-like structure, while the enol tautomer (or more accurately, the hydrazonic acid form) features a C=N double bond and a hydroxyl group.

The equilibrium position is influenced by factors such as solvent polarity and the electronic properties of substituents. For this compound, the presence of the aromatic ring and its substituents would modulate the stability of the respective tautomers. The enol form, though typically less stable, can be a key intermediate in certain reactions, offering an alternative reaction pathway. The study of tautomeric equilibria in similar systems, such as other substituted benzohydrazides, often involves spectroscopic techniques like NMR and UV-Vis to determine the relative populations of the tautomers under different conditions. masterorganicchemistry.comresearchgate.netrsc.orglibretexts.orgmdpi.com

Elucidation of Reaction Mechanisms (e.g., Acylation Reactions)

A common reaction involving hydrazides is acylation, where an acyl group is introduced onto the nucleophilic nitrogen atom. The reaction of this compound with an acylating agent, such as an acid chloride or anhydride, would proceed via nucleophilic acyl substitution.

The generally accepted mechanism involves the following steps:

Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the carbonyl carbon of the acylating agent.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Departure: The leaving group (e.g., chloride ion) is expelled, and the carbonyl group is reformed, resulting in the N-acylated product.

The reaction rate and pathway can be influenced by the reaction conditions, including the solvent and the presence of a base to neutralize the acid byproduct.

Impact of Electronic and Steric Substituent Effects on Reaction Pathways

The substituents on the benzene (B151609) ring of this compound play a crucial role in modulating its reactivity.

Electronic Effects:

Methoxy Group (-OCH₃): Located at the para position, the methoxy group is a strong electron-donating group through resonance (+R effect), which increases the electron density on the aromatic ring and, to a lesser extent, on the hydrazide moiety.

Chloro Group (-Cl): Positioned at the ortho position, the chloro group is an electron-withdrawing group through induction (-I effect) due to its electronegativity, but a weak deactivator through resonance (+R effect). Its net effect is typically electron-withdrawing.

The combination of these opposing electronic effects makes predicting the precise reactivity complex without experimental data. The electron-donating methoxy group would tend to enhance the nucleophilicity of the hydrazide, while the electron-withdrawing chloro group would decrease it.

Steric Effects:

The ortho-chloro group can exert a significant steric hindrance around the carbonyl group of the hydrazide. This steric bulk can impede the approach of bulky electrophiles, potentially slowing down reaction rates or favoring reactions at the less hindered terminal nitrogen.

The interplay of these electronic and steric factors will ultimately determine the regioselectivity and stereoselectivity of reactions involving this compound derivatives.

Data Tables

Advanced Derivatization Strategies and Heterocyclic Scaffold Construction

Synthesis of N'-Substituted Hydrazone Derivatives

The synthesis of N'-substituted hydrazone derivatives from 2-chloro-4-methoxybenzohydrazide is a foundational step in many derivatization strategies. This is typically achieved through the condensation reaction between the hydrazide and a variety of aromatic or heteroaromatic aldehydes. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. nih.gov

The general synthetic route involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-N=CH-) linkage of the hydrazone. The resulting N'-substituted benzylidene-2-chloro-4-methoxybenzohydrazides can be isolated as stable solid products and purified by recrystallization. nih.gov

The choice of the substituted aldehyde is a key determinant of the structural and, consequently, the functional properties of the final hydrazone derivative. A wide range of aldehydes bearing different substituents (e.g., hydroxyl, methoxy (B1213986), chloro, nitro) on the aromatic ring have been successfully employed in these syntheses. nih.govresearchgate.net

Table 1: Examples of Synthesized N'-Substituted Hydrazone Derivatives of this compound

| Aldehyde Reactant | Resulting Hydrazone Derivative |

| Benzaldehyde | N'-(benzylidene)-2-chloro-4-methoxybenzohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-chloro-4-methoxybenzohydrazide |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-2-chloro-4-methoxybenzohydrazide |

| 2-Hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)-2-chloro-4-methoxybenzohydrazide |

| 4-Methoxybenzaldehyde (B44291) | N'-(4-methoxybenzylidene)-2-chloro-4-methoxybenzohydrazide |

Cycloaddition Reactions and Annulation to Fused Ring Systems

The hydrazone derivatives of this compound are versatile intermediates for the construction of various heterocyclic ring systems through cycloaddition and annulation reactions.

A significant application of the Schiff bases derived from this compound is in the synthesis of β-lactam (azetidinone) rings. The [2+2] cycloaddition reaction, famously known as the Staudinger synthesis, is a common method employed for this transformation. rjptonline.orgtroindia.inresearchgate.netniscpr.res.in

In this reaction, the Schiff base is treated with chloroacetyl chloride in the presence of a suitable base, such as triethylamine (B128534), in an inert solvent like dichloromethane or dioxane. The base deprotonates the imine, which then acts as a nucleophile, attacking the chloroacetyl chloride. Subsequent intramolecular cyclization leads to the formation of the four-membered azetidinone ring. The reaction typically proceeds at low temperatures to control the reactivity and improve the yield of the desired β-lactam. rjptonline.org The general structure of the resulting compounds is N-(3-chloro-2-(substituted aryl)-4-oxoazetidin-1-yl)-2-chloro-4-methoxybenzamide.

Table 2: Synthesis of β-Lactam Derivatives

| Schiff Base Precursor (from substituted aldehyde) | Reagents | Resulting β-Lactam (Azetidinone) Derivative |

| N'-(Arylmethylidene)-2-chloro-4-methoxybenzohydrazide | Chloroacetyl chloride, Triethylamine | N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-chloro-4-methoxybenzamide |

| N'-(4-Chlorophenylmethylidene)-2-chloro-4-methoxybenzohydrazide | Chloroacetyl chloride, Triethylamine | N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-2-chloro-4-methoxybenzamide |

| N'-(4-Methoxyphenylmethylidene)-2-chloro-4-methoxybenzohydrazide | Chloroacetyl chloride, Triethylamine | N-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)-2-chloro-4-methoxybenzamide |

The this compound core can also be utilized to construct 1,3,4-oxadiazole rings. A common synthetic strategy involves the cyclodehydration of a diacylhydrazine intermediate. luxembourg-bio.comrsc.orgorganic-chemistry.orgnih.govimpactfactor.org

One approach involves the reaction of this compound with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. This leads to the formation of a 2,5-disubstituted 1,3,4-oxadiazole, where one of the substituents is the 2-chloro-4-methoxyphenyl group.

Alternatively, oxidative cyclization of the corresponding hydrazone can yield the 1,3,4-oxadiazole ring. Another method involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by treatment with an alkylating agent, which can lead to the formation of a 1,3,4-oxadiazole-2-thione derivative. This can then be further functionalized.

Table 3: Synthetic Pathways to 1,3,4-Oxadiazole Derivatives

| Reactant with this compound | Key Reagents | Resulting 1,3,4-Oxadiazole Derivative |

| Aromatic Carboxylic Acid | Phosphorus Oxychloride | 2-(Aryl)-5-(2-chloro-4-methoxyphenyl)-1,3,4-oxadiazole |

| Carbon Disulfide, Potassium Hydroxide | - | 5-(2-chloro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol |

The versatility of this compound and its derivatives extends to the synthesis of other heterocyclic systems, such as 1,2,4-triazoles and 4-thiazolidinones. chemmethod.comnih.govscispace.comnih.gov

The synthesis of 1,2,4-triazole derivatives can be achieved by reacting the hydrazide with a suitable one-carbon source, such as formic acid or an orthoester, under dehydrating conditions. Another route involves the reaction of the corresponding thiosemicarbazide (obtained from the hydrazide and an isothiocyanate) with a base. scispace.com

4-Thiazolidinones can be synthesized from the Schiff bases of this compound. This is typically accomplished through a cyclocondensation reaction with thioglycolic acid. The reaction involves the addition of the thiol group to the imine double bond, followed by intramolecular cyclization with the elimination of a water molecule to form the five-membered thiazolidinone ring. nih.gov

Table 4: Plausible Synthesis of Other Heterocycles

| Target Heterocycle | General Synthetic Approach | Key Reagents |

| 1,2,4-Triazole | Reaction with a one-carbon source | Formic acid, Triethyl orthoformate |

| 4-Thiazolidinone | Cyclocondensation with Schiff base | Thioglycolic acid |

Regiochemical Control in Functionalization

The regiochemical control in the functionalization of this compound and its derivatives is a critical aspect that influences the final structure and properties of the synthesized compounds. The presence of multiple reactive sites in the molecule, including the hydrazide moiety and the substituted aromatic ring, offers opportunities for selective transformations.

While the derivatization of the hydrazide group is the most commonly explored avenue, the aromatic ring also presents sites for potential electrophilic substitution. The directing effects of the chloro and methoxy substituents on the benzene (B151609) ring would influence the position of any further substitution. The methoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The interplay of these electronic effects would determine the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions on the aromatic ring.

However, detailed studies specifically focusing on the regiochemical control of further functionalization on the aromatic ring of this compound derivatives are not extensively documented in the readily available literature. Further research in this area could unlock new synthetic pathways and lead to the creation of novel and structurally diverse compounds based on this scaffold.

Spectroscopic and Diffraction Based Characterization of 2 Chloro 4 Methoxybenzohydrazide and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of a related compound, 4-methoxybenzohydrazide, has been recorded using techniques such as KBr-Pellet and Attenuated Total Reflectance (ATR). nih.gov These spectra are instrumental in identifying the characteristic vibrational frequencies of the molecule's functional groups. nih.govepa.gov For hydrazide derivatives, key vibrational bands include the N-H stretching of the hydrazine (B178648) moiety, the C=O stretching of the amide group, and the C-O-C stretching of the methoxy (B1213986) group. The precise positions of these bands can be influenced by the electronic environment and intermolecular interactions, such as hydrogen bonding. While a specific spectrum for 2-chloro-4-methoxybenzohydrazide is not detailed in the provided results, the analysis of its parent compounds and derivatives provides a strong basis for interpreting its vibrational spectrum. For instance, the FT-IR spectrum of 2-methoxybenzhydrazide (B1584607) is also available for comparison. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be mapped out.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of a compound provides information about the number of different types of protons and their neighboring atoms. For a derivative, 4-methoxybenzaldehyde (B44291), a ¹H NMR spectrum has been recorded at 400 MHz in deuterated chloroform (B151607) (CDCl₃). hmdb.ca Similarly, the ¹H NMR spectrum of 4-methoxybenzhydrol has been documented at 400 MHz in CDCl₃. chemicalbook.com For 2-chloro-4-methoxybenzoic acid, a related precursor, ¹H NMR data is also available. nih.gov In the case of this compound, one would expect to see distinct signals for the aromatic protons, the methoxy group protons, and the protons of the hydrazide functional group (-NHNH₂). The substitution pattern on the benzene (B151609) ring, with a chloro and a methoxy group, would lead to a specific splitting pattern for the aromatic protons, which can be analyzed to confirm their relative positions.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Predicted ¹³C NMR data for 4-methoxybenzaldehyde in D₂O at 500 MHz is available. hmdb.ca Experimental ¹³C NMR data for 4-methoxybenzaldehyde in DMSO-d6 at 101 MHz shows characteristic peaks. rsc.org Additionally, predicted ¹³C NMR data for another related compound is available at 252 MHz in H₂O. np-mrd.org For this compound, the ¹³C NMR spectrum would display unique signals for each carbon atom in a distinct chemical environment. This includes the carbons of the benzene ring, the carbonyl carbon, and the methoxy carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. Data for the related compound 2-chloro-4-methoxyphenol (B103099) is also available. chemicalbook.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. chemguide.co.uk When a molecule is ionized in a mass spectrometer, it forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk For 4-methoxybenzohydrazide, the molecular weight is 166.18 g/mol . nih.gov

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is characteristic of the molecule's structure. For hydrazides, common fragmentation pathways may involve cleavage of the N-N bond, the C-N bond, or loss of small molecules like water or ammonia. The presence of the chloro and methoxy substituents on the aromatic ring of this compound would further influence the fragmentation pattern, leading to characteristic peaks that can be used for structural confirmation. The analysis of fragmentation patterns of related Schiff bases derived from 2-chlorobenzaldehyde (B119727) provides insights into the expected fragmentation of the title compound. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Analysis

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

Crystallographic Parameters and Space Group Determination

The analysis of single crystals of derivatives of this compound provides valuable insights into their crystal packing and molecular geometry. For instance, the crystal structure of 2-Chloro-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide has been determined. nih.gov This compound crystallizes in the triclinic space group P-1 with two molecules in the unit cell. nih.govmdpi.com Another related derivative, (E)-N′-(2-Chlorobenzylidene)-4-methoxybenzohydrazide, crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell. nih.gov The crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, define the fundamental repeating unit of the crystal lattice. nih.govnih.gov While the specific crystallographic data for this compound itself is not present in the search results, the data from its derivatives offer a strong indication of the types of crystal structures and intermolecular interactions that might be expected. The crystal structure of 2-methoxybenzohydrazide has also been reported, crystallizing in a monoclinic system. nih.gov

| Compound Name | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group | Z |

| 2-Chloro-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide nih.gov | 5.002(1) | 10.866(2) | 13.169(3) | 83.946(3) | 81.721(4) | 89.540(3) | P-1 | 2 |

| (E)-N′-(2-Chlorobenzylidene)-4-methoxybenzohydrazide nih.gov | 11.5488(9) | 13.4244(10) | 9.6207(7) | 90 | 107.873(4) | 90 | P2₁/c | 4 |

| 2-Methoxybenzohydrazide nih.gov | 7.6486(5) | 10.7123(7) | 20.4781(13) | 90 | 95.563(3) | 90 | P2₁/n | 8 |

Molecular Conformation and Dihedral Angle Analysis

The molecular conformation of benzohydrazide (B10538) derivatives is largely defined by the spatial relationship between the aromatic rings. This relationship is quantified by the dihedral angle, which is the angle between the planes of the two rings. In the derivatives of this compound, the molecular backbone is not planar, with significant twisting observed between the phenyl rings.

For instance, in the derivative 2-Chloro-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide , the dihedral angle between the 2-chlorophenyl ring and the 2-hydroxy-4-methoxyphenyl ring is a substantial 82.09 (10)°. nih.gov This significant twist indicates a non-coplanar arrangement, which minimizes steric hindrance between the two bulky aromatic groups.

A similar non-planar conformation is observed in other related structures. In 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide , the asymmetric unit of the crystal contains two unique molecules. These molecules exhibit different degrees of twisting, with dihedral angles between their respective benzene rings reported as 77.3 (1)° and 44.1 (1)°. nih.gov This variation within a single crystal structure highlights the conformational flexibility of the hydrazone linkage. Another derivative, (E)-N′-(2-Chlorobenzylidene)-4-methoxybenzohydrazide , adopts a conformation with a dihedral angle of 62.7 (2)° between its two benzene rings. cam.ac.uk

The non-planar conformation is a recurring motif in these types of structures, driven by the steric demands of the substituents on the phenyl rings. The presence of the chloro and methoxy groups influences the electronic and steric environment, contributing to the observed molecular geometries.

Table 1: Dihedral Angles in Derivatives of this compound

| Compound Name | Dihedral Angle Between Benzene Rings (°) |

| 2-Chloro-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide | 82.09 (10) |

| 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide (Molecule 1) | 77.3 (1) |

| 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide (Molecule 2) | 44.1 (1) |

| (E)-N′-(2-Chlorobenzylidene)-4-methoxybenzohydrazide | 62.7 (2) |

Analysis of Intermolecular Hydrogen Bonding and Crystal Packing Interactions

The crystal packing of this compound derivatives is predominantly stabilized by a network of intermolecular hydrogen bonds, with the hydrazide moiety playing a central role as a hydrogen bond donor and acceptor.

In the crystal structure of 2-Chloro-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide , molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov Specifically, the amide hydrogen (N—H) acts as a donor to the carbonyl oxygen (C=O) of an adjacent molecule. This interaction is a common and robust feature in the crystal engineering of hydrazides, often leading to the formation of one-dimensional chains. This particular derivative also features an intramolecular O—H⋯N hydrogen bond, which contributes to the stability of the molecular conformation. nih.gov

Similarly, molecules of (E)-N′-(2-Chlorobenzylidene)-4-methoxybenzohydrazide are linked into chains running along the c-axis of the crystal lattice through intermolecular N—H⋯O hydrogen bonds. cam.ac.uk The crystal structure of 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide also reveals intermolecular N—H⋯O hydrogen bonds that connect the molecules into chains. nih.gov In this case, the asymmetric unit contains two unique molecules which are also linked to each other by N—H⋯O and N—H⋯N hydrogen bonds. nih.gov

The analysis of related compounds, such as 2-Methoxybenzohydrazide , further underscores the importance of these interactions. Its crystal structure contains two crystallographically unique molecules that are linked by both N—H⋯N and N—H⋯O hydrogen bonds, forming a linear chain. cam.ac.uk Another related compound, 4-Methoxybenzohydrazide , exhibits a crystal packing stabilized by three distinct intermolecular hydrogen bonds of the N—H⋯O and N—H⋯N types. nih.govnih.gov

Table 2: Hydrogen Bonding Parameters in Derivatives of this compound and Related Compounds

| Compound Name | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| 2-Chloro-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide | N1—H1⋯O1 | 0.897 | 1.976 | - | - |

| O2—H2⋯N2 | 0.82 | 1.86 | 2.583 | 146 | |

| (E)-N′-(2-Chlorobenzylidene)-4-methoxybenzohydrazide | N2—H2⋯O1 | 0.901 | 1.994 | 2.8717 | 165 |

| 2-Methoxybenzohydrazide | N4—H41N⋯O3 | 0.96 | 2.25 | 3.136 | 152.3 |

| N4—H42N⋯O1 | 0.87 | 2.26 | 3.055 | 153 | |

| N1—H1N⋯O2 | 0.89 | 1.98 | 2.655 | 130.8 | |

| N3—H3N⋯O4 | 0.86 | 2.01 | 2.653 | 129.9 |

Computational Chemistry and Theoretical Studies on 2 Chloro 4 Methoxybenzohydrazide Systems

Density Functional Theory (DFT) for Electronic Structure and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to calculate various quantum chemical descriptors that help in understanding the stability, reactivity, and electronic properties of molecules like 2-Chloro-4-methoxybenzohydrazide.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govmalayajournal.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move electrons from a low-lying HOMO to a high-lying LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that a molecule is more polarizable and has higher chemical reactivity, making it more prone to chemical reactions. nih.govresearchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. researchgate.net The HOMO-LUMO gap is a crucial factor influencing intramolecular charge transfer and the bioactivity of a molecule. researchgate.net

For this compound, theoretical calculations would determine the energies of the HOMO and LUMO, providing the HOMO-LUMO energy gap. This value would offer insights into its stability and potential for electronic transitions. The distribution of HOMO and LUMO densities across the molecule would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

| Parameter | Significance |

| HOMO Energy | Correlates with the ability to donate an electron (ionization potential). Higher energy indicates a better electron donor. |

| LUMO Energy | Correlates with the ability to accept an electron (electron affinity). Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netbhu.ac.in The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. bhu.ac.in

An MEP analysis of this compound would reveal the electron-rich areas, likely around the oxygen and nitrogen atoms of the hydrazide group and the methoxy (B1213986) group, making them potential sites for interaction with electrophiles. Conversely, electron-deficient regions would be identified, likely around the hydrogen atoms. This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. malayajournal.orgnih.gov

Global and Local Reactivity Indices (e.g., Hardness, Softness, Electrophilicity Index)

Global Reactivity Descriptors:

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," and those with a small gap are "soft." nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons.

These global descriptors for this compound can be calculated using the energies of the HOMO and LUMO. researchgate.netnih.gov

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic nature of a molecule. |

Local Reactivity Descriptors:

Fukui Functions: These functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. rsc.org

By calculating these indices for this compound, a detailed understanding of its chemical behavior can be achieved, which is valuable for designing new molecules with specific reactivity profiles.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, such as in frequency conversion and optical switching. Computational methods, particularly DFT, are employed to predict and analyze the NLO properties of molecules. The key NLO property is the hyperpolarizability (β), which is a measure of how the dipole moment of a molecule changes in the presence of an external electric field.

For a molecule to exhibit significant NLO properties, it typically requires a large ground-state dipole moment and a considerable difference in the dipole moments of the ground and excited states, often associated with intramolecular charge transfer. Molecules with donor-acceptor systems and extended π-conjugation tend to have higher hyperpolarizability values.

Theoretical calculations of the static and frequency-dependent hyperpolarizabilities of this compound would provide insights into its potential as an NLO material. The analysis would involve examining the electronic transitions that contribute most significantly to the NLO response.

Advanced Topological Analyses (e.g., Atoms in Molecules (AIM), Natural Bond Orbital (NBO))

Advanced topological analyses provide a deeper understanding of the chemical bonding and electronic structure of a molecule.

Atoms in Molecules (AIM) Theory: AIM analysis, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. This allows for the characterization of bond paths and the nature of interatomic interactions (e.g., covalent vs. ionic).

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method is highly effective for studying intramolecular and intermolecular bonding and interactions. nih.gov NBO analysis provides information on:

Hybridization: The spd composition of atomic orbitals in bonds.

Bonding and Antibonding Orbitals: It identifies localized bonds and their corresponding antibonding orbitals. wikipedia.org

Donor-Acceptor Interactions: It quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization, which is crucial for understanding hyperconjugative and resonance effects. wisc.edu

An NBO analysis of this compound would reveal the nature of its chemical bonds, the hybridization of its atoms, and the extent of electron delocalization within the molecule, providing a detailed picture of its electronic structure.

Molecular Modeling and Conformational Landscape Exploration

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure or conformation. Molecular modeling techniques are used to explore the conformational landscape of a molecule to identify its most stable conformers.

For this compound, this would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This process, known as a conformational search or potential energy surface scan, helps to identify the global minimum energy conformation and other low-energy conformers that might be present under experimental conditions. Understanding the preferred conformation is essential for studies such as molecular docking, where the molecule's shape plays a critical role in its interaction with a biological target.

Applications in Chemical Sciences Excluding Pharmaceutical, Agrochemical, or Clinical Contexts

Role as Versatile Synthetic Intermediates in Organic Synthesis

The primary role of 2-Chloro-4-methoxybenzohydrazide in organic chemistry is as a versatile building block, or synthon, for the creation of more complex molecules, particularly heterocyclic compounds. The core of its reactivity lies in the hydrazide functional group (-CONHNH₂).

Detailed research findings indicate that the terminal amine of the hydrazide group is highly nucleophilic and readily reacts with aldehydes and ketones to form aroylhydrazones, a class of Schiff bases. chemmethod.comnih.gov This initial condensation reaction is often a gateway to a variety of heterocyclic systems because the resulting hydrazone contains multiple functionalities that can undergo further intramolecular or intermolecular cyclization reactions.

For instance, aroylhydrazones derived from benzohydrazides are well-established precursors for synthesizing five- and six-membered heterocyclic rings such as:

Oxadiazoles: These compounds can be formed through oxidative cyclization of the aroylhydrazone.

Thiazolidinones and Azetidinones: Reaction of the Schiff base with reagents like thioglycolic acid or chloroacetyl chloride can yield these four- and five-membered rings, respectively. chemmethod.comresearchgate.net

Pyrazoles: These can be synthesized through reactions with 1,3-dicarbonyl compounds.

The presence of the chloro and methoxy (B1213986) substituents on the phenyl ring of this compound allows for fine-tuning of the electronic properties and reactivity of the resulting derivatives. These substituents can influence the reaction pathways and the properties of the final heterocyclic products. nih.govnih.gov The general pathway for its use as a synthetic intermediate is outlined in the table below.

| Reactant | Intermediate Product | Resulting Heterocyclic Class | Significance |

| Aromatic/Aliphatic Aldehyde or Ketone | Aroylhydrazone (Schiff Base) | Oxadiazoles, Thiazolidinones, Azetidinones, Pyrazoles | Forms the backbone for a wide range of heterocyclic compounds. chemmethod.comresearchgate.net |

| Chloroacetic Acid | Oxazolidinone derivatives | Oxazolidinones | Creates five-membered heterocyclic systems via cyclization. chemmethod.comnih.gov |

| Phenyl isothiocyanate | Diazetidine-2-thione derivatives | Diazetidines | Leads to the formation of four-membered nitrogen-containing rings. chemmethod.com |

Investigation in Materials Science for Advanced Functional Materials (e.g., NLO)

In materials science, there is a continuous search for new organic molecules with specific functional properties, such as nonlinear optical (NLO) activity. NLO materials can alter the properties of light and are crucial for technologies like frequency conversion in lasers and optical data storage. jhuapl.edusamaterials.com

While direct studies on the NLO properties of this compound are not widely documented, its molecular structure possesses the key features typically sought in NLO chromophores:

An electron-donating group (the methoxy group, -OCH₃).

An electron-accepting group (the hydrazide group, -CONHNH₂, or its derivatives).

A conjugated π-electron system (the benzene (B151609) ring) that connects the donor and acceptor groups.

| Structural Feature | Role in NLO Potential | Reference Compound Example |

| Methoxy Group (-OCH₃) | Electron-donating group ("push") | 2-methyl-4-nitroaniline (MNA) |

| Benzene Ring | π-conjugated bridge | Lithium Niobate (LiNbO₃) samaterials.com |

| Hydrazide Group (-CONHNH₂) | Electron-accepting group ("pull") | Beta Barium Borate (BBO) samaterials.com |

| Chloro Group (-Cl) | Enhances electronic asymmetry | 2-chloro-4'-methoxy benzoin (B196080) harbinengineeringjournal.com |

Ligand Design in Coordination Chemistry and Metal Complexation

The field of coordination chemistry involves the design of organic molecules (ligands) that can bind to metal ions to form metal complexes with specific geometries and properties. This compound and its derivatives are excellent candidates for ligand design. uni-wuerzburg.deresearchgate.net

The hydrazide moiety itself has multiple potential donor sites: the carbonyl oxygen and the two nitrogen atoms. This allows it to bind to metal ions in various ways. More commonly, the benzohydrazide (B10538) is first reacted with an aldehyde or a ketone (often one containing another potential donor atom, like a hydroxyl group) to form a Schiff base ligand. jptcp.commdpi.com These resulting ligands are often multidentate, meaning they can bind to a metal ion at multiple points, forming stable chelate rings.

For example, a Schiff base formed from this compound and an aldehyde containing a hydroxyl group can act as a tridentate ligand, coordinating to a metal center through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen of the original hydrazide. jptcp.comresearchgate.net This has been shown to produce stable complexes with various transition metals, including copper, nickel, cobalt, and zinc. jptcp.comnih.gov The resulting metal complexes can exhibit diverse coordination geometries, such as octahedral or square planar, depending on the metal ion and other coordinating species. jptcp.com The study of such complexes is fundamental to understanding catalysis, magnetism, and the development of new materials. researchgate.netnih.gov

| Metal Ion | Ligand Type | Typical Geometry | Coordination Mode |

| Copper (II) | Schiff base of 2-hydroxy-4-methoxybenzaldehyde | Distorted Octahedral | Polydentate, involving phenolic oxygen, azomethine nitrogen. mdpi.com |

| Iron (II), Cobalt (II), Nickel (II) | Schiff base of 4-chlorobenzohydrazide | Octahedral | Tridentate (OON donor sequence). jptcp.com |

| Palladium (II) | Schiff base of 4-chlorobenzohydrazide | Square Planar | Tridentate (OON donor sequence). jptcp.com |

| Lanthanides (e.g., Eu, Tb) | Benzhydrazide | 1D Coordination Polymer | Bridging via in-situ formed ligands under hydrothermal conditions. nih.gov |

Studies as Corrosion Inhibitors

The prevention of metal corrosion is a significant industrial challenge, and organic molecules are widely used as corrosion inhibitors. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment (e.g., acid solutions). semanticscholar.org

This compound has the ideal structural characteristics for an effective corrosion inhibitor:

Heteroatoms: It contains nitrogen and oxygen atoms, which have lone pairs of electrons that can coordinate with the vacant d-orbitals of metals like iron. semanticscholar.orgnih.gov

Aromatic Ring: The π-electrons of the benzene ring provide another avenue for adsorption onto the metal surface.

High Molecular Size: A larger molecule can cover a greater surface area, enhancing protective efficiency.

| Inhibitor Type | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Mechanism |

| Benzohydrazide Derivatives | Mild Steel | 1 M HCl | ~97% | Langmuir Isotherm, Physisorption/Chemisorption semanticscholar.orgresearchgate.net |

| Oxadiazole Derivative | Mild Steel | 0.5 M HCl | >94% | Langmuir Isotherm researchgate.net |

| Schiff Base Derivative | Mild Steel | 1 M HCl | 96.9% | Langmuir Isotherm, Physico-chemical Adsorption nih.gov |

| Benzimidazole Derivative | Copper | 0.5 M H₂SO₄ | 95.2% | Langmuir Isotherm, Physico-chemical Adsorption electrochemsci.org |

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of benzohydrazides often involves the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303), which can require prolonged reaction times and the use of volatile organic solvents. thepharmajournal.com Future research will undoubtedly focus on the development of greener and more efficient synthetic routes to 2-Chloro-4-methoxybenzohydrazide.

One promising avenue is the adoption of microwave-assisted synthesis . This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various benzohydrazide (B10538) derivatives. thepharmajournal.com The application of microwave irradiation to the reaction of methyl 2-chloro-4-methoxybenzoate with hydrazine hydrate could offer a more sustainable alternative to conventional refluxing methods.

Furthermore, the principles of green chemistry advocate for solvent-free reaction conditions. Investigating the feasibility of a solvent-free or solid-state synthesis of this compound, potentially with catalyst-free approaches or by using mechanochemical methods like grinding, could significantly reduce the environmental impact of its production. researchgate.net Such methods not only eliminate the need for hazardous solvents but can also lead to simpler work-up procedures and higher purity products.

Another area of exploration is the use of alternative catalysts. While many hydrazide syntheses are conducted under acidic or basic conditions, the development of novel, reusable solid acid or base catalysts could enhance the sustainability of the process. These catalysts can be easily separated from the reaction mixture, minimizing waste and allowing for multiple reaction cycles.

Deeper Elucidation of Reaction Mechanisms and Catalytic Pathways

A thorough understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new synthetic strategies. While the general mechanism of hydrazone formation is understood to proceed through nucleophilic addition followed by dehydration, the specific influence of the 2-chloro and 4-methoxy substituents on the reaction kinetics and equilibria warrants a more detailed investigation. nih.gov

Future research should employ a combination of experimental and computational methods to probe these mechanisms. Kinetic studies can provide valuable data on the rate-determining steps and the influence of reaction parameters. For instance, investigating the acetylation of this compound could reveal insights into its nucleophilicity, with the potential for a stepwise mechanism where the initial nucleophilic attack is rate-determining. researchgate.net

Density Functional Theory (DFT) calculations have proven to be a powerful tool for elucidating reaction pathways, identifying transition states, and calculating activation energies. nih.govacs.orgrsc.org Applying DFT to model the formation of this compound and its subsequent reactions would provide a molecular-level understanding of the electronic effects of the chloro and methoxy (B1213986) groups. For example, DFT could be used to model the decomposition of the hydrazide on catalytic surfaces, exploring the possibilities of N-N and N-H bond cleavage. rsc.orgresearchgate.net Such studies could predict whether the chloro and methoxy substituents favor one pathway over another, guiding the selection of appropriate catalysts for specific transformations.

Furthermore, the oxidation of benzohydrazides has been shown to proceed through a complex mechanism. nih.gov A detailed mechanistic investigation into the oxidation of this compound could reveal the nature of the intermediates and the role of the substituents in stabilizing or destabilizing them, which is critical for controlling the reaction outcome.

Exploration of Novel Chemical Transformations and Derivative Design

The true potential of this compound lies in its use as a versatile building block for the synthesis of a wide range of derivatives with potentially valuable biological and material properties. The hydrazide moiety serves as a key functional handle for the construction of various heterocyclic systems and other complex organic molecules. thepharmajournal.combiointerfaceresearch.com

A significant area of future research will be the use of this compound as a scaffold in drug discovery . Benzohydrazide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. thepharmajournal.comresearchgate.net The 2-chloro and 4-methoxy substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. drughunter.comyoutube.com For instance, the chlorine atom can enhance membrane permeability and metabolic stability, while the methoxy group can modulate receptor binding and solubility. drughunter.comnih.govresearchgate.net

The synthesis of novel heterocyclic compounds from this compound is another exciting prospect. The hydrazide can be readily condensed with various aldehydes and ketones to form hydrazones, which can then be cyclized to afford a variety of five- and seven-membered heterocyclic rings. ekb.eg This opens the door to the creation of libraries of novel compounds for high-throughput screening in drug discovery programs. For example, reaction with dicarbonyl compounds can lead to the formation of pyrazole (B372694) and pyrazoline derivatives, which are known to possess a range of biological activities. mdpi.com

Moreover, the hydrazide functionality can participate in multicomponent reactions, allowing for the rapid and efficient construction of complex molecular architectures. nih.gov Exploring the participation of this compound in such reactions could lead to the discovery of novel and efficient synthetic routes to complex, biologically active molecules.

Integration of Advanced Computational Techniques for Predictive Chemistry

The integration of advanced computational techniques is set to revolutionize the way chemical research is conducted. For a molecule like this compound, these tools can be invaluable for predicting its properties, reactivity, and potential applications, thereby guiding experimental efforts and accelerating the discovery process.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful in silico tool for predicting the biological activity of compounds based on their molecular structure. nih.govmdpi.com Future research should focus on developing robust QSAR models for derivatives of this compound. By correlating calculated molecular descriptors (e.g., electronic, steric, and lipophilic parameters) with experimentally determined biological activities, these models can predict the activity of yet-to-be-synthesized compounds. rsc.orgresearchgate.netnih.gov This predictive capability can significantly reduce the time and resources required for the identification of lead compounds in drug discovery. The influence of the chloro and methoxy groups on the electronic properties of the molecule will be a key factor in developing accurate QSAR models. nih.gov

Pharmacophore modeling and scaffold hopping are other computational approaches that can be leveraged. nih.gov A pharmacophore model can be generated based on the known interactions of active benzohydrazide derivatives with their biological targets. This model can then be used to virtually screen large compound libraries to identify new molecules, potentially with different core structures (scaffolds), that are likely to exhibit the desired biological activity. drughunter.com

DFT calculations , beyond their use in mechanistic studies, can be employed to predict a range of molecular properties of this compound and its derivatives. These include geometric parameters, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity. mdpi.comnih.gov These theoretical predictions can provide a deep understanding of the structure-property relationships and guide the design of new derivatives with tailored characteristics.

Q & A

Q. What are the standard synthetic routes for 2-chloro-4-methoxybenzohydrazide?

The compound is typically synthesized via a two-step procedure starting from 2-chloro-4-methoxybenzoic acid. Method A involves hydrazide formation using hydrazine hydrate under reflux, followed by purification via recrystallization. Method B optimizes reaction times and stoichiometry to achieve an 82% yield, confirmed by <sup>1</sup>H NMR (e.g., δ 9.43 ppm for the hydrazide NH group) and HPLC retention time (4.33 min) .

Q. How should researchers characterize this compound for structural validation?

Key techniques include:

- <sup>1</sup>H NMR : Monitor aromatic protons (δ 7.31–6.92 ppm) and methoxy groups (δ 3.78 ppm).

- HPLC : Use reverse-phase chromatography (C18 column) with a retention time of 4.33 min for purity assessment.

- Mass spectrometry (ESI+) : Confirm molecular ion peaks at m/z 200.9 [M+H]<sup>+</sup> .

Q. What purification strategies are effective for this compound?

Recrystallization from methanol or methanol/chloroform mixtures (1:1 v/v) is optimal, as demonstrated in analogous hydrazide syntheses. For derivatives, column chromatography with ethyl acetate/hexane gradients can resolve impurities .

Q. What safety protocols are critical when handling this compound?

Use nitrile gloves and respiratory protection (FFP2 masks) to avoid inhalation. Avoid skin contact via flame-retardant lab coats. Dispose of waste via licensed chemical disposal services, as recommended for structurally similar aromatic hydrazides .

Advanced Research Questions

Q. How can crystallographic data for derivatives be refined using SHELX software?

For single-crystal X-ray diffraction, employ SHELXL for refinement with high-resolution data. Key parameters include:

- R factor : Aim for <0.06 via iterative least-squares refinement.

- Twinned data : Use SHELXE for phase extension in cases of pseudo-merohedral twinning. Reference the SHELX system for robust handling of small-molecule structures .

Q. What strategies enhance bioactivity through derivatization?

- Oxadiazole formation : React with carbon disulfide (Method C) to synthesize 1,3,4-oxadiazole-2-thiol derivatives (85% yield), validated by <sup>1</sup>H NMR (δ 7.80–7.09 ppm) and m/z 242.9 [M+H]<sup>+</sup> .

- Schiff base synthesis : Condense with aldehydes (e.g., 3-chlorobenzaldehyde) in methanol/chloroform under acid catalysis for antimicrobial or anticancer applications .

Q. How can density-functional theory (DFT) predict electronic properties?

Use gradient-corrected functionals (e.g., Becke’s exchange-energy approximation) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This aids in understanding reactivity and binding affinity for drug design .

Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?

Q. What are emerging applications in medicinal chemistry?

The compound serves as a precursor for Rho/Myocardin-related transcription factor inhibitors and dopamine-serotonin dual antagonists. Optimize substituents (e.g., chloro, methoxy) to enhance receptor selectivity and pharmacokinetics .

Q. How to handle twinned or pseudo-symmetric crystals during structure determination?

Use SHELXD for initial phase solution and SHELXE for density modification. For pseudo-symmetry, apply the TWINROTMAT instruction to deconvolute overlapping reflections .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to minimize hydrolysis of the hydrazide group.

- Crystallization : Slow evaporation from DMSO/water mixtures improves crystal quality for diffraction studies.

- Data repositories : Deposit crystallographic data with the Cambridge Crystallographic Data Centre (CCDC) for public access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.